2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a three-step reaction sequence . Notably, an atom-economical, one-pot, three-step cascade process engages five reactive centers (amide, amine, carbonyl, azide, and alkyne). The starting materials include cyclohexane, cyclohexene, and norbornene β-amino amides. The stereochemistry and relative configurations of the synthesized compounds were determined using 1D and 2D NMR spectroscopy and X-ray crystallography . Additionally, enantiomeric starting materials led to enantiomeric quinazolinotriazolobenzodiazepine with an ee (enantiomeric excess) of 95% .
Scientific Research Applications
- Researchers have investigated the antiproliferative properties of this compound against various human cancer cell lines. By assessing its impact on cell growth and viability, they aim to identify potential therapeutic applications in oncology .
- The compound has been evaluated as a potential inhibitor of USP28 (ubiquitin-specific protease 28). USP28 plays a role in protein degradation pathways, and inhibiting it could have implications for cancer therapy. Compound 19, derived from this structure, showed potent inhibition of USP28 .
- The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a novel heterocyclic system, was achieved using a retro Diels–Alder (RDA) procedure. This new ring system may have applications in medicinal chemistry and drug discovery .
- The compound serves as a precursor for the preparation of derivatives with potential pharmaceutical activity. For instance, 1-[5-tert-butyl-3-[(1-methyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol is one such derivative .
- Researchers have identified key descriptors for this compound, which can aid in screening for efficient and novel drugs. These descriptors provide insights into its pharmacological properties and potential applications .
- A three-step reaction sequence involving five reactive centers (amide, amine, carbonyl, azide, and alkyne) was used to synthesize alicyclic derivatives of quinazolinotriazolobenzodiazepine. The stereochemistry and relative configurations of the synthesized compounds were determined by NMR spectroscopy and X-ray crystallography .
Antiproliferative Activity Against Cancer Cells
USP28 Inhibition
Heterocyclic System Synthesis
Pharmaceutical Derivatives
Descriptor-Based Drug Screening
Alicyclic Derivatives Synthesis
properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N6O2S/c20-11-1-5-13(6-2-11)29-17-16(27-28-29)18(25-10-24-17)32-9-15(30)26-12-3-7-14(8-4-12)31-19(21,22)23/h1-8,10H,9H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEWLOSURLGQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.